6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors, including the 5-ht1a receptor . The 5-HT1A receptor plays a crucial role in the serotonergic system, which is involved in various physiological processes such as mood, anxiety, sleep, and cognition.
Mode of Action
It’s suggested that the compound may form important bonds with its target receptors, influencing their activity . For instance, aripiprazole, a similar compound, forms a bond between the tertiary amine of the piperazine and the Asp116 residue of its target receptor .
Biochemical Pathways
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of the piperazine moiety: The chromen-2-one core is then reacted with a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions that are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and often exhibit similar biological activities.
Indole derivatives: Share some structural features and biological properties.
Uniqueness
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the piperazine moiety, which contribute to its distinct chemical and biological properties .
Biological Activity
6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one, a derivative of chromen-2-one, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, which contribute to its pharmacological properties. Research indicates potential applications in treating neurodegenerative diseases, cancers, and as an antiviral agent.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with a β-keto ester under acidic conditions.
- Introduction of the Piperazine Moiety : The chromen-2-one intermediate is reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base like potassium carbonate.
The structure allows for versatile modifications, making it valuable in drug discovery.
Biological Activities
The biological activities of this compound are diverse and include:
- Antiviral Activity : In vitro assays have shown effectiveness against viruses such as influenza A and Coxsackie B4, with determined IC50 values indicating its potency .
- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. For example, derivatives were tested against AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa cells using MTT assays to evaluate cytotoxic potential .
- Neuroprotective Effects : Preliminary studies suggest potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting specific enzymes and interacting with neurotransmitter receptors .
Research indicates that this compound may inhibit oxidoreductase enzymes and stabilize enzyme-inhibitor complexes through hydrophobic interactions. These interactions are critical for understanding its therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy and methoxy groups on chromen core | Focus on antioxidant properties |
7-Hydroxy-4-methyl-2H-chromen-2-one | Methyl group addition | Investigated for anti-inflammatory properties |
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Additional phenoxy group | Explored for antimicrobial activity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy : In vitro studies demonstrated that the compound effectively inhibits viral replication at low concentrations, suggesting its potential as a therapeutic agent against viral infections .
- Cytotoxicity Against Cancer Cells : A study reported that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, indicating enhanced potency .
- Receptor Binding Studies : Research showed that the compound interacts with various receptors, including serotonin receptors (5-HT), which may contribute to its neuropharmacological effects .
Properties
IUPAC Name |
6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-20-5-3-2-4-18(20)23-10-8-22(9-11-23)14-15-12-21(25)27-19-7-6-16(24)13-17(15)19/h2-7,12-13,24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQACOJWMJWUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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